molecular formula C19H19BrN2O2 B405039 1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B405039
M. Wt: 387.3g/mol
InChI Key: RGTFGGNSTXCLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound characterized by the presence of a bromophenyl group, an ethyl group, a hydroxy group, a p-tolyl group, and a dihydropyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution of the bromophenyl group can produce various substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromobenzoyl)-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a bromophenyl group and a dihydropyrazolyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3g/mol

IUPAC Name

(4-bromophenyl)-[3-ethyl-5-hydroxy-5-(4-methylphenyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C19H19BrN2O2/c1-3-17-12-19(24,15-8-4-13(2)5-9-15)22(21-17)18(23)14-6-10-16(20)11-7-14/h4-11,24H,3,12H2,1-2H3

InChI Key

RGTFGGNSTXCLLS-UHFFFAOYSA-N

SMILES

CCC1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=C(C=C2)C)O)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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